molecular formula C15H15FN2O2S B5483741 4-fluoro-N,N-dimethyl-N'-(phenylsulfonyl)benzenecarboximidamide

4-fluoro-N,N-dimethyl-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No. B5483741
M. Wt: 306.4 g/mol
InChI Key: GDYNSYNVRBXFNN-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N,N-dimethyl-N’-(phenylsulfonyl)benzenecarboximidamide is a chemical compound with the molecular formula C15H15FN2O2S . It has an average mass of 306.355 Da and a monoisotopic mass of 306.083832 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, physical state (solid, liquid, gas), and reactivity. For 4-fluoro-N,N-dimethyl-N’-(phenylsulfonyl)benzenecarboximidamide, it has a molecular weight of 306.355 Da . Other specific physical and chemical properties were not available in the search results.

properties

IUPAC Name

N'-(benzenesulfonyl)-4-fluoro-N,N-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-18(2)15(12-8-10-13(16)11-9-12)17-21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYNSYNVRBXFNN-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N\S(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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